3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide
Description
Properties
Molecular Formula |
C24H27ClN2O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-(4-chloroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-29-19-7-5-18(6-8-19)24(11-15-30-16-12-24)17-26-23(28)10-14-27-13-9-20-21(25)3-2-4-22(20)27/h2-9,13H,10-12,14-17H2,1H3,(H,26,28) |
InChI Key |
GJPMQAUHGVJRNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Coupling Approach
The most widely reported method involves sequential synthesis of the tetrahydropyran and indole moieties, followed by amide bond formation. The tetrahydropyran intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, is synthesized via acid-catalyzed cyclization of 4-methoxyphenyl diols with epichlorohydrin. Subsequent Boc-protection and deprotection steps yield the primary amine required for coupling.
The indole component, 4-chloro-1H-indole, undergoes N-alkylation with 3-bromopropanoyl chloride in the presence of NaH, producing 3-(4-chloro-1H-indol-1-yl)propanoyl chloride. Amide coupling with the tetrahydropyran-derived amine is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent, yielding the final product in 68–72% purity.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Tetrahydropyran synthesis | Epichlorohydrin, H2SO4, 80°C, 12h | 85 | 90 |
| Indole alkylation | 3-Bromopropanoyl chloride, NaH, DMF | 78 | 88 |
| Amide coupling | HATU, DIPEA, DCM, rt, 6h | 72 | 95 |
One-Pot Tandem Synthesis
Recent advances utilize one-pot strategies to minimize intermediate isolation. A 2024 study demonstrated simultaneous tetrahydropyran formation and indole functionalization using a bifunctional catalyst (Pd/Cu). This method reduces reaction time from 48h to 18h but requires precise stoichiometric control to avoid byproducts.
Critical Parameters:
-
Catalyst Loading: 5 mol% Pd(OAc)₂, 10 mol% CuI
-
Solvent: Toluene/EtOH (3:1)
-
Yield: 65% (vs. 72% in stepwise method)
-
Advantage: Reduced purification steps; Disadvantage: Lower scalability.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMAc) enhance indole alkylation yields but complicate tetrahydropyran stability. Mixed solvents (DCM:THF, 1:1) balance reactivity and intermediate solubility, achieving 78% yield in coupling steps.
Table 2: Solvent Impact on Amide Coupling Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 6 | 68 |
| THF | 25 | 8 | 62 |
| DCM:THF (1:1) | 25 | 6 | 78 |
| Toluene:EtOH (3:1) | 40 | 6 | 65 |
Catalytic Systems
HATU outperforms EDCl/HOBt in coupling efficiency due to superior activation of carboxylic acids. However, EDCl systems are preferred for acid-sensitive intermediates.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, MeCN:H2O gradient) to separate regioisomers. Recrystallization from ethyl acetate/n-hexane (1:5) enhances crystalline purity to 98%.
Table 3: Purity Enhancement via Recrystallization
| Method | Purity (HPLC, %) | Recovery (%) |
|---|---|---|
| Column Chromatography | 92 | 85 |
| Recrystallization | 98 | 78 |
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H, indole H-7), 6.95–7.15 (m, 4H, tetrahydropyran aryl), 4.25 (t, 2H, N-CH₂).
-
HRMS (ESI): m/z 427.1543 [M+H]⁺ (calc. 427.1548).
Challenges in Scalable Synthesis
Regioselectivity in Indole Functionalization
Competing N1 vs. N7 alkylation in indole derivatives necessitates careful base selection. K2CO3 in DMF selectively targets N1 (94:6 regioselectivity), whereas NaH promotes over-alkylation.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the indole ring or the methoxy group under specific conditions.
Reduction: Reduction reactions can target the amide group or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Indole Substitution: The 4-chloroindole in the target compound increases lipophilicity compared to analogs with 4-methoxyindole (e.g., ). Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins.
Linker and Terminal Groups: A propanamide bridge (target compound) offers greater conformational flexibility than acetamide (), balancing rigidity and adaptability for target engagement. Sulfonamide (e.g., ) or thieno-pyrazole () termini introduce distinct electronic profiles, influencing solubility and off-target effects.
Heterocyclic Cores: The tetrahydro-2H-pyran ring (target compound, ) contributes to metabolic stability by resisting oxidative degradation.
Biological Activity
3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 426.9 g/mol. The compound features an indole moiety, a chloro substituent, and a tetrahydropyran ring, which contribute to its pharmacological profile.
Structural Characteristics
The structural diversity of this compound allows for various interactions with biological targets. The presence of the indole ring is particularly significant as indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide | Indole moiety, chloro substituent | Exhibits distinct pharmacological profiles due to chloro substitution |
| N-(3-chloro-4-fluorophenyl)propanamide | Chlorinated phenyl group | Different substitution pattern; potential for distinct pharmacological profiles |
| N-[3-(1H-benzodiazol-2-yl)propyl]-3-(4-hydroxyphenyl)-3-(methoxyphenyl)propanamide | Benzodiazole moiety | Different heterocyclic structure; may exhibit unique interactions |
Biological Activity
Preliminary studies indicate that 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide interacts with various biological targets, including enzymes and receptors involved in critical signaling pathways. Specific biological assays have suggested the following activities:
- Anticancer Activity : The indole structure is associated with anticancer properties. Studies have shown that compounds containing indole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Anticancer Activity
In a study examining the effects of indole derivatives on cancer cell lines, 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide demonstrated significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value of approximately 12 µM. Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced model of inflammation in murine macrophages. Treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory mediators.
Q & A
Q. What are the optimal synthetic routes for 3-(4-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide?
The synthesis typically involves multi-step reactions:
Indole core formation : Start with indole derivatives (e.g., 4-chloroindole) and functionalize the nitrogen atom via alkylation or acylation. Chlorination may require reagents like N-chlorosuccinimide under anhydrous conditions .
Pyran ring construction : Use cyclization reactions (e.g., Prins cyclization) with 4-methoxyphenyl-substituted diols and aldehydes. Catalysts like BF₃·Et₂O can enhance regioselectivity .
Propanamide linkage : Couple the indole and pyran intermediates via amide bond formation. Reagents such as HATU or EDC/NHS in DMF or dichloromethane are effective .
Key parameters : Solvent polarity (DMF vs. toluene), temperature (0°C to reflux), and catalyst choice (e.g., Pd for cross-couplings) critically influence yield and purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; indole NH at δ ~10 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Expected [M+H]⁺: ~437.5 g/mol (calculated from C₂₃H₂₄ClN₂O₃) .
- X-ray crystallography : Resolve conformational preferences (e.g., pyran chair vs. boat) if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or GPCRs). Focus on interactions between the chloroindole moiety and hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories. Monitor RMSD and hydrogen bond persistence .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity cliffs. For example, electron-withdrawing groups on the indole may enhance target affinity .
Q. How to resolve contradictions between in vitro and cellular activity data?
Common discrepancies arise due to:
- Solubility limitations : Measure logP (e.g., shake-flask method) and adjust formulations using co-solvents (DMSO ≤0.1%) or lipid-based carriers .
- Metabolic instability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor). Introduce blocking groups (e.g., methyl on pyran) to reduce CYP450-mediated oxidation .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics, RNA-seq for pathway analysis) to validate specificity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Chemical proteomics : Employ photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. Compare IC₅₀ values with structural analogs to infer SAR .
- CRISPR knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole chlorination | NCS, DMF, 0°C → RT, 12h | 75–85 | |
| Pyran cyclization | BF₃·Et₂O, toluene, reflux, 6h | 60–70 | |
| Amide coupling | HATU, DIPEA, DCM, RT, 4h | 80–90 |
Q. Table 2: Analytical Data for Quality Control
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.2–7.4 (indole H), δ 3.8 (OCH₃) | |
| HPLC (C18) | Retention time: 8.2 min, purity >95% | |
| HRMS | [M+H]⁺: 437.1523 (Δ <2 ppm) |
Critical Analysis of Contradictory Evidence
- Synthetic yields : Variations in yields (e.g., 60–90%) may stem from solvent purity (anhydrous vs. technical grade) or catalyst batch .
- Biological activity : Discrepancies in IC₅₀ values (e.g., nM vs. µM) could reflect assay conditions (e.g., serum content in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
